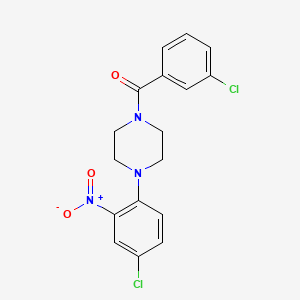![molecular formula C15H18N4S B4165454 3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165454.png)
3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
Descripción general
Descripción
3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with an indole moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in water at 100°C for 5 hours to form intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups on the triazine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole involves its ability to bind to specific molecular targets and pathways:
Iron Chelation: The compound selectively binds to ferrous ions, reducing their availability for cellular processes and inhibiting cancer cell proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating the mitochondrial pathway.
Comparación Con Compuestos Similares
Similar Compounds
8-(tert-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has a tert-butyl group instead of a butylthio group, which enhances its biological activity.
9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline: This compound has a quinoxaline ring fused with an indole moiety, providing different biological properties.
Uniqueness
3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propiedades
IUPAC Name |
3-butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-5-10-20-15-16-14-13(17-18-15)11-8-6-7-9-12(11)19(14)4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCXMKABBPHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N2CC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B4165379.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)
![3-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4165405.png)
![3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165413.png)

![6-ETHYL 8-METHYL 5-AMINO-7-(2-METHOXYPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4165428.png)
amino]benzamide](/img/structure/B4165435.png)
![N-(1,3'-diacetyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4165437.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4165438.png)
![N-[2-(PYRIDIN-4-YL)ETHYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4165444.png)
![4-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4165447.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4165448.png)
![2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE](/img/structure/B4165450.png)
![12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4165460.png)
